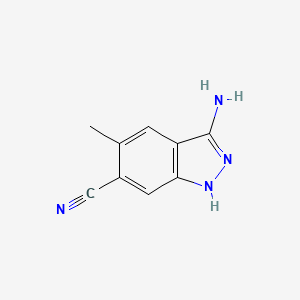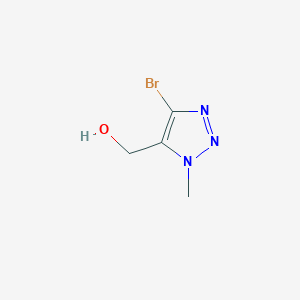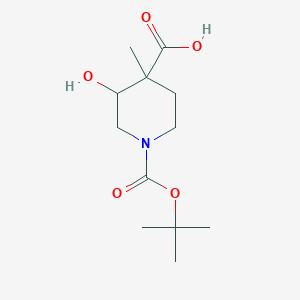![molecular formula C6H4IN3 B1382113 3-碘代吡唑并[1,5-a]嘧啶 CAS No. 1701484-67-4](/img/structure/B1382113.png)
3-碘代吡唑并[1,5-a]嘧啶
描述
3-Iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The presence of an iodine atom at the 3-position of the pyrazolo[1,5-a]pyrimidine ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and synthetic processes.
科学研究应用
3-Iodopyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are used in the development of organic light-emitting diodes (OLEDs), semiconductors, and other advanced materials.
Chemical Biology: The compound is employed in the design of fluorescent probes and sensors for studying biological processes at the molecular level.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
作用机制
Target of Action
The primary target of 3-Iodopyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
3-Iodopyrazolo[1,5-a]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, particularly affecting the transition from the G1 phase to the S phase
Biochemical Pathways
The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine affects the cell cycle, a fundamental biochemical pathway in all living cells . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death . The downstream effects of this disruption can vary depending on the specific cell type and the presence of other signaling molecules.
Pharmacokinetics
Its molecular weight (24502 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed
Result of Action
The inhibition of CDK2 by 3-Iodopyrazolo[1,5-a]pyrimidine can lead to cell cycle arrest and potentially cell death . This makes it a promising candidate for the development of new cancer treatments . .
Action Environment
The action, efficacy, and stability of 3-Iodopyrazolo[1,5-a]pyrimidine can be influenced by various environmental factors. These can include the presence of other molecules in the cell, the pH of the environment, and the temperature
准备方法
The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidine typically involves the construction of the pyrazolo[1,5-a]pyrimidine core followed by iodination. One common method involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with iodine reagents. This process can be carried out under mild conditions using microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields .
Industrial production methods for 3-Iodopyrazolo[1,5-a]pyrimidine may involve similar synthetic routes but are optimized for large-scale production. These methods focus on operational simplicity, cost-effectiveness, and environmental sustainability. The use of readily available starting materials and efficient reaction conditions is crucial for industrial applications .
化学反应分析
3-Iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: This compound is often used in Suzuki coupling reactions to form carbon-carbon bonds with aryl or heteroaryl groups.
Oxidation and Reduction Reactions: The pyrazolo[1,5-a]pyrimidine core can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyrimidines .
相似化合物的比较
3-Iodopyrazolo[1,5-a]pyrimidine can be compared with other halogenated pyrazolo[1,5-a]pyrimidines, such as 3-bromopyrazolo[1,5-a]pyrimidine and 3-chloropyrazolo[1,5-a]pyrimidine. These compounds share similar chemical structures but differ in their reactivity and applications. The iodine atom in 3-Iodopyrazolo[1,5-a]pyrimidine provides unique properties, such as higher atomic mass and greater polarizability, which can influence its chemical behavior and interactions with biological targets .
Similar Compounds
- 3-Bromopyrazolo[1,5-a]pyrimidine
- 3-Chloropyrazolo[1,5-a]pyrimidine
- 3-Fluoropyrazolo[1,5-a]pyrimidine
属性
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-4-9-10-3-1-2-8-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJONRBBYGPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-Iodopyrazolo[1,5-a]pyrimidine useful in organic synthesis?
A: 3-Iodopyrazolo[1,5-a]pyrimidine is a valuable precursor in organic synthesis because of the reactivity of the iodine atom. It readily participates in cross-coupling reactions, such as the Heck reaction and the Sonogashira coupling, allowing for the introduction of various substituents at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold. [, ] This versatility makes it an attractive building block for creating diverse chemical libraries, particularly for exploring new pharmaceuticals and materials.
Q2: How is 3-Iodopyrazolo[1,5-a]pyrimidine synthesized?
A: The synthesis of 3-Iodopyrazolo[1,5-a]pyrimidines is efficiently achieved by direct iodination of pyrazolo[1,5-a]pyrimidines using N-iodosuccinimide (NIS) as the iodinating agent. [, ] This method offers a straightforward and high-yielding route to access the desired iodo-substituted compounds.
Q3: Can you provide an example of how 3-Iodopyrazolo[1,5-a]pyrimidine is used to create more complex molecules?
A: One example is the synthesis of ω-functionalized 3-alkynylpyrazolo[1, 5-a]pyrimidines. [] 3-Iodopyrazolo[1,5-a]pyrimidine reacts with propargylic or homopropargylic compounds in the presence of a palladium catalyst, copper iodide, and triphenylphosphine. This Sonogashira coupling reaction results in the formation of a new carbon-carbon bond, introducing an alkyne group onto the pyrazolo[1,5-a]pyrimidine core. This alkyne group can be further modified, highlighting the utility of 3-Iodopyrazolo[1,5-a]pyrimidine in building complex molecules with potential biological activity.
- Ma, S., Xie, H., Wang, J., Pan, Y. (2004). Convenient Synthesis of Substituted 3‐Alkenylpyrazolo[1,5‐a]pyrimidines via Heck Cross‐Coupling Reaction. Synthesis, 14, 2329–2334.
- Regitz, M., & Himbert, G. (2004). ω-Functionalized 3-Alkynylpyrazolo[1, 5-a]pyrimidines by Sonogashira Coupling. Synthesis, 14, 2335–2338.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)


![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)



